molecular formula C12H22O3 B1218398 12-Oxododecanoic acid CAS No. 3956-80-7

12-Oxododecanoic acid

Cat. No. B1218398
CAS RN: 3956-80-7
M. Wt: 214.3 g/mol
InChI Key: KGEACANGAYABKT-UHFFFAOYSA-N
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Description

12-oxododecanoic acid is an omega-oxo fatty acid that is dodecanoic acid carrying an oxo group at position 12. It is an omega-oxo fatty acid, an oxo monocarboxylic acid, a medium-chain fatty acid and an aldehydic acid. It derives from a dodecanoic acid. It is a conjugate acid of a 12-oxododecanoate.

Scientific Research Applications

Plant Defense Mechanisms

12-Oxo-phytodieonic acid (OPDA), a key component of the octadecanoid pathway in plants, plays a crucial role in plant self-defense mechanisms. Studies have shown that OPDA is a biologically active regulator in rice, particularly in response to wounding and treatment with fungal elicitors like chitosan. This research marks significant progress in understanding inducible octadecanoid pathway components in monocot cereal crops like rice (Rakwal et al., 2002).

Catalytic Oxidation and Polymer Synthesis

12-Oxododecanoic acid has been studied in the context of catalytic oxidation, particularly in the synthesis of long-chain dicarboxylic acids like 1,12-dodecanedioic acid, which are valuable for polymer synthesis. Research demonstrates the oxidation of cyclododecanone and other ketones to produce these acids using various catalysts (Gauthard et al., 2005).

Anode Material Synthesis in Batteries

In the field of energy storage, 12-oxododecanoic acid is involved in the synthesis of anode materials like Li4Ti5O12 for lithium-ion batteries. Using sol-gel methods with oxalic acid as a chelating agent, researchers have developed anode materials with enhanced electrochemical properties (Hao et al., 2006).

Biochemistry and Enzymatic Reactions

The efficient in vitro synthesis of (+)-cis-12-Oxo-phytodienoic Acid (OPDA) using flaxseed extract and an allene oxide cyclase has been explored. This study provides insights into the enzymatic reactions and yield improvement for OPDA, an important metabolite in plant biochemistry (Kajiwara et al., 2012).

Oxidation Mechanism and Cytochrome P4504A1 Studies

Research on the oxidation mechanism of 12-halododecanoic acids by cytochrome P4504A1 offers insights into the fatty acid ω-hydroxylation regiospecificity. These studies contribute to understanding the enzymatic oxidation process at a molecular level, particularly the oxidation to 12-oxododecanoic acid (He et al., 2005).

Electrochemical Processes

In electrochemical studies, the role of oxalic acid as a key metabolite in the anodic oxidation of complex organic molecules has been investigated. This research is relevant for understanding the mineralization process in water treatment and the role of electrode materials in these reactions (Ferro et al., 2010).

properties

CAS RN

3956-80-7

Product Name

12-Oxododecanoic acid

Molecular Formula

C12H22O3

Molecular Weight

214.3 g/mol

IUPAC Name

12-oxododecanoic acid

InChI

InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h11H,1-10H2,(H,14,15)

InChI Key

KGEACANGAYABKT-UHFFFAOYSA-N

SMILES

C(CCCCCC(=O)O)CCCCC=O

Canonical SMILES

C(CCCCCC(=O)O)CCCCC=O

Other CAS RN

3956-80-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

14 g 12-hydroxy dodecanoic acid (1 eq.) was oxidized with 27.9 g PCC (Pyridinium chlorochromate) (2 eq.) for about 25 min at 37° C. as described in example 1, step a.
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14 g
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27.9 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 2.40 g (0.008 mol) sample of the acid was placed in a 250 mL Erlenmeyer flask and dissolved with 18 mL water and 9 mL tertiary butyl alcohol. The mixture was stirred continuously for homogeneity, followed by addition of 1.95 g (0.0086 mol) periodic acid in one portion. The reaction mixture was then stirred for 5 hours, after which 150 mL ice-cold water was added. The mixture was stirred for another 30 minutes and the resulting solid was vacuum-filtered to give crude 12-oxododecanoic acid. The acid was washed, then recrystallized with light petroleum (bp 35°-60° C.) to give 1.22 g 12-oxododecanoic acid (73% yield, m.p. 53°-54° C.) and hexanal. There was no attempt to isolate the hexanal.
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18 mL
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9 mL
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1.95 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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